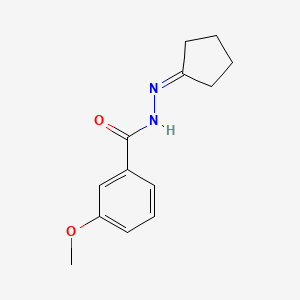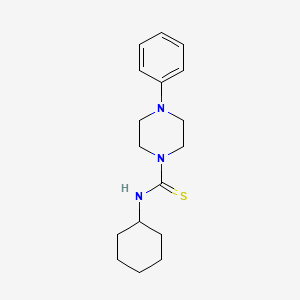![molecular formula C14H18N4O3 B5809860 N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EOM or EOM-AD, and it has been found to have a wide range of biochemical and physiological effects. In We will also list several future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of EOM is still not fully understood, but it is believed to involve the inhibition of several different cellular pathways. EOM has been found to inhibit the activity of several different enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These pathways are involved in several different cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
EOM has been found to have several different biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases. EOM has also been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EOM has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, which makes it an ideal candidate for high-throughput screening assays. EOM also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, EOM also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on EOM. One promising direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, researchers could investigate the use of EOM as a tool for studying cellular pathways and processes, in order to gain a better understanding of how cells function.
Métodos De Síntesis
The synthesis of EOM involves the reaction of N-methyl-N-(4-methoxyphenyl) urea with ethyl chloroformate and 3-amino-5-methyl-1,2,4-oxadiazole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EOM. This synthesis method has been extensively studied and optimized, and it has been found to be a reliable and efficient way of producing EOM in large quantities.
Aplicaciones Científicas De Investigación
EOM has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EOM has been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells. EOM has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases.
Propiedades
IUPAC Name |
3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-15-14(19)18(2)9-12-16-13(17-21-12)10-5-7-11(20-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSNMSQGCLQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
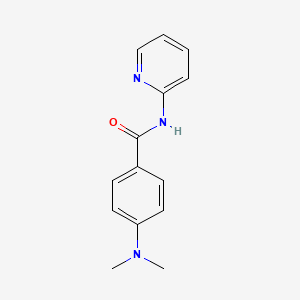
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

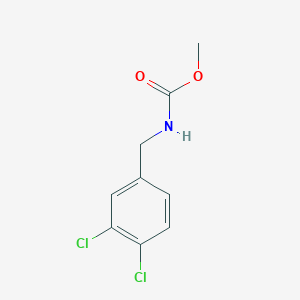
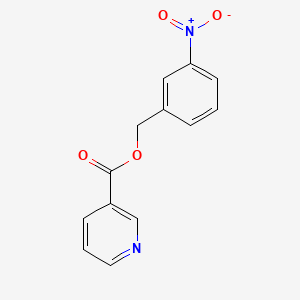
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

